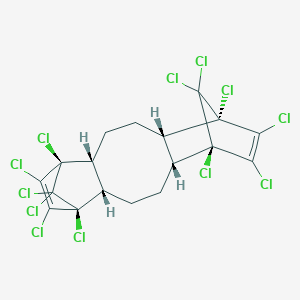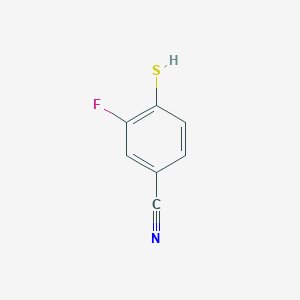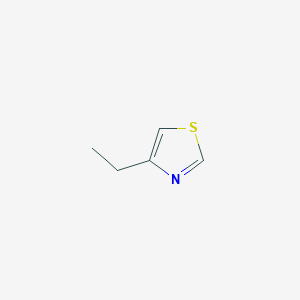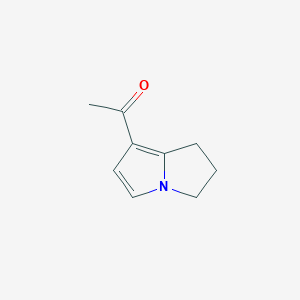
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.
Méthodes De Préparation
The synthesis of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes. This method includes the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product .
Analyse Des Réactions Chimiques
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: It can be reduced to yield dihydropyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically pyrrolizine derivatives with different functional groups attached.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone involves its interaction with biological molecules. It is believed to exert its effects through the formation of DNA adducts, which can lead to genotoxicity and tumorigenicity. The compound targets DNA and forms cross-links, disrupting normal cellular processes and leading to cell death .
Comparaison Avec Des Composés Similaires
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is unique compared to other pyrrolizidine alkaloids due to its specific structure and functional groups. Similar compounds include:
Propriétés
Numéro CAS |
199192-10-4 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
Clé InChI |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
SMILES canonique |
CC(=O)C1=C2CCCN2C=C1 |
Synonymes |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


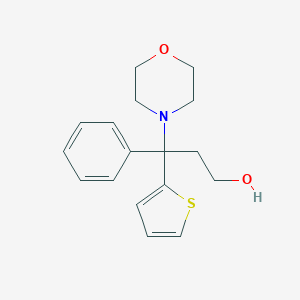
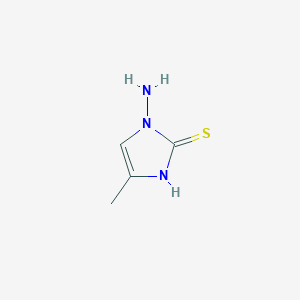
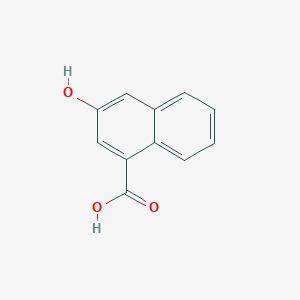
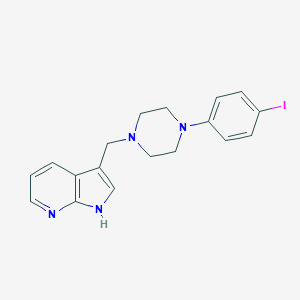
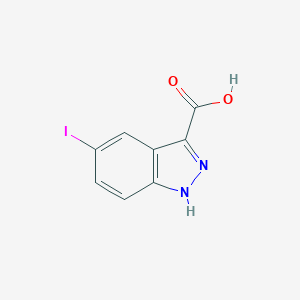
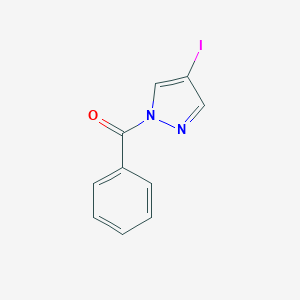
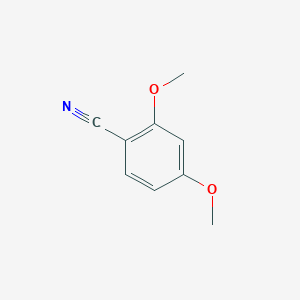
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
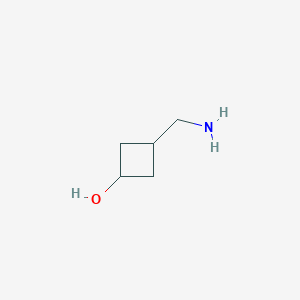
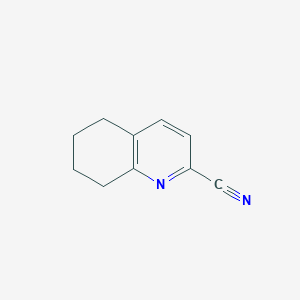
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
